benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone
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Overview
Description
Benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone is a chemical compound that belongs to the class of triazolo[4,3-b]pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone typically involves the reaction of benzaldehyde with [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine. The reaction is usually carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the hydrazone derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These reactors are designed to handle the reaction under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone has shown potential in several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antitumor properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly as a potential therapeutic agent.
Industry: The compound's unique properties make it useful in various industrial applications, such as in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone exerts its effects involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as c-Met and Pim-1, which are involved in cell proliferation and survival. By inhibiting these enzymes, the compound can potentially induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone is unique compared to other similar compounds due to its specific structure and biological activity. Some similar compounds include:
9-Anthracenecarbaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone: This compound shares a similar triazolo[4,3-b]pyridazine core but has a different aromatic group attached.
Other triazolo[4,3-b]pyridazine derivatives: These compounds may have different substituents on the pyridazine ring, leading to variations in their biological activity and chemical properties.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c1-2-4-10(5-3-1)8-13-15-11-6-7-12-16-14-9-18(12)17-11/h1-9H,(H,15,17)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISWUCWZCKWEDR-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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